2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Description
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBZAZXIGCXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazabicyclo[2.2.1]heptane Core
- Starting from (2S,4R)-4-aminoproline methyl esters, treatment under basic conditions induces epimerization at the 2-position.
- This is followed by intramolecular aminolysis (lactamization), forming the bridged bicyclic lactam intermediate.
- The process is promoted by strong bases and requires electron-withdrawing N-protective groups to facilitate the cascade reaction efficiently.
Introduction of the Naphthalen-2-ylmethyl Group
- The bicyclic intermediate is then functionalized at the 2-position by nucleophilic substitution or reductive amination with naphthalen-2-ylmethyl halides or derivatives.
- This step ensures the attachment of the naphthalene moiety, a critical feature for the compound’s chemical and biological properties.
Salt Formation with Trifluoroacetic Acid
- The final compound is converted into its ditrifluoroacetate salt by treatment with trifluoroacetic acid (TFA).
- This salt formation enhances solubility and stability, facilitating handling and further applications.
Reaction Conditions and Yields
Analytical and Research Findings
- The epimerization-lactamization cascade is sensitive to the choice of base and protecting groups; strong bases like sodium methoxide or triethylamine are commonly used to promote the reaction.
- The naphthalen-2-ylmethyl substitution is typically performed under mild conditions to prevent decomposition of the bicyclic core.
- The ditrifluoroacetate salt exhibits distinct chemical properties, including enhanced solubility in organic solvents and stability under ambient conditions, making it suitable for further chemical transformations or biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Diazabicycloheptane Derivatives
Key Structural Differences :
- Naphthylmethyl vs.
- Salt Forms : The ditrifluoroacetate salt (target) may offer distinct solubility and stability profiles compared to hydrochloride or hydrobromide salts . Trifluoroacetate is more lipophilic, which could influence membrane permeability in biological systems.
Catalytic Performance in Asymmetric Reactions
- Methyl-Substituted Analogs : (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr demonstrated moderate efficacy in Biginelli cyclocondensation, yielding 42% product with 27% enantiomeric excess (ee) under microwave conditions .
Stereochemical and Physicochemical Properties
- Stereoisomerism : The (1S,4S) and (1R,4R) configurations in related compounds (e.g., CAS 1403763-25-6) highlight the importance of stereochemistry in modulating activity . The target compound’s stereochemistry (implied as (1S,4S) in ) may similarly influence its interactions in chiral environments.
- Crystallinity : Methyl-substituted analogs like (R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide meet pharmacopeial crystallinity standards, suggesting robust solid-state stability . Trifluoroacetate salts typically exhibit lower melting points but higher solubility in organic solvents.
Biological Activity
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate is a complex organic compound with unique structural characteristics, including a bicyclic framework and a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20F6N2O4
- CAS Number : 845866-75-3
- Structural Characteristics : The compound features a bicyclic structure with two nitrogen atoms and a trifluoroacetate group, which enhances its reactivity and solubility in various solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Epimerization-lactamization : A cascade reaction using functionalized (2S,4R)-4-aminoproline methyl esters.
- Reagents : Common reagents include oxidizing agents (like potassium permanganate) and reducing agents (like lithium aluminum hydride) for various transformations .
Biological Activity
Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 2-naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane possess antimicrobial properties. For instance:
- Structure-Activity Relationship (SAR) : Modifications in the bicyclic structure can lead to enhanced antimicrobial efficacy against various pathogens.
Anticancer Properties
Preliminary research suggests that this compound may exhibit anticancer activity:
- Mechanism of Action : Interaction studies with biological targets indicate that it may induce apoptosis in cancer cells through specific signaling pathways.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Exhibited significant antibacterial activity against Staphylococcus aureus | Suggests potential as an antimicrobial agent |
| Study 2 | Induced apoptosis in breast cancer cell lines | Indicates potential use in cancer therapy |
| Study 3 | Showed moderate antiviral activity against influenza virus | Further investigation needed for therapeutic applications |
Comparison with Similar Compounds
The uniqueness of this compound can be compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-2,5-diazabicyclo[2.2.1]heptane | Similar bicyclic structure without naphthalene | Different biological profile |
| 4-Amino-3-nitrobenzyl derivative | Contains an aromatic ring | Distinct antimicrobial properties |
| Naphthalene derivatives | Similar aromatic structures | Varying degrees of biological activity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing enantiomerically pure 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : The directed metalation strategy is a robust approach for synthesizing C-substituted derivatives. For example, lithiation of the bicyclic core followed by electrophilic trapping enables the introduction of aryl or trifluoromethylphenyl groups. Post-functionalization steps (e.g., borolidine reduction) ensure stereochemical control, as validated by NMR and X-ray crystallography . Microwave-assisted synthesis has also been explored to accelerate reactions, though enantiomeric excess (ee) may require further optimization .
Q. How can chiral purity be confirmed during synthesis?
- Methodological Answer : Chiral HPLC is the gold standard for determining enantiomeric excess. For derivatives like (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, comparative NMR analysis against X-ray crystallography-validated standards ensures configurational assignment. Polarimetry (e.g., [α]D values in chloroform or methanol) provides supplementary data .
Q. What are the challenges in optimizing reaction yields for Biginelli cyclocondensation catalyzed by this compound?
- Methodological Answer : Microwave irradiation (6–7 W, 45°C) reduces reaction time but may compromise yield (42%) and ee (27%). Iterative temperature and power adjustments, coupled with solvent screening (e.g., toluene/diethyl ether for flash chromatography), are recommended to balance efficiency and stereoselectivity .
Advanced Research Questions
Q. How does the stereochemistry of 2-Naphthalen-2-yl-methyl derivatives influence catalytic activity in asymmetric organocatalysis?
- Methodological Answer : The (1S,4S) configuration enhances substrate binding via π-π interactions with naphthyl groups, as demonstrated in enantioselective aldol reactions. Kinetic studies (e.g., monitoring methyl acetoacetate conversion) reveal that steric hindrance from substituents like bis(trifluoromethyl)phenyl groups can modulate reaction rates and selectivity .
Q. What analytical techniques are critical for characterizing ditrifluoroacetate salts?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 271.955896 for dihydrobromide analogs). Thermal stability is assessed via DSC (melting points: 74–76°C), while solubility profiles (e.g., insolubility in water) guide formulation strategies .
Q. How can derivatives of this compound be tailored for receptor-binding studies (e.g., cannabinoid receptors)?
- Methodological Answer : Functionalization at the 2-position with bromopyrimidine or phenylacetate groups enhances affinity for CB1/CB2 receptors. In vivo cardiovascular assays (e.g., blood pressure modulation in rodent models) coupled with LCMS-based metabolite tracking validate bioactivity .
Q. What strategies mitigate decomposition during storage of hygroscopic salts like ditrifluoroacetate?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
